

The Role of CECR2 in the DNA Damage Response: A Technical Guide

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Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter this, cells have evolved a complex and sophisticated network of pathways collectively known as the DNA Damage Response (DDR). A key aspect of the DDR is the dynamic modification of chromatin structure to allow for the detection of lesions and the recruitment of repair factors. Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) has emerged as a critical player in this process. This technical guide provides an in-depth overview of the role of CECR2 in the DNA damage response, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Core Function of CECR2 in the DNA Damage Response

CECR2 is a bromodomain-containing protein that functions as a regulatory subunit of the ATP-dependent chromatin remodeling complex, CERF (CECR2-containing Remodeling Factor). This complex is a member of the ISWI (Imitation Switch) family of chromatin remodelers. The primary role of CECR2 in the DDR is to recognize and bind to acetylated histones at sites of DNA damage, thereby facilitating chromatin remodeling and promoting the recruitment of downstream repair factors.^{[1][2][3][4][5]}

Key functions of CECR2 in the DDR include:

- **Recognition of Acetylated Histones:** The bromodomain of CECR2 specifically binds to acetylated lysine residues on histone tails, with a preference for multi-acetylated histones.[6] [7] This interaction is a crucial early step in the recruitment of the CERF complex to sites of DNA damage.
- **Chromatin Remodeling:** As part of the CERF complex, which includes the ATPase subunits SNF2L (SMARCA1) or SNF2H (SMARCA5), CECR2 utilizes the energy from ATP hydrolysis to alter nucleosome positioning.[2][5][8] This remodeling activity is thought to create a more open and accessible chromatin environment, facilitating the access of DNA repair proteins to the damaged DNA.
- **Facilitation of γ -H2AX and 53BP1 Foci Formation:** Experimental evidence has shown that CECR2 is important for the formation of γ -H2AX and 53BP1 foci at sites of double-strand breaks (DSBs).[8][9] These foci are critical platforms for the assembly of DNA repair machinery.

Quantitative Data on CECR2 Function

The following tables summarize key quantitative data from studies investigating the biochemical and cellular functions of CECR2 in the DNA damage response.

Table 1: Binding Affinity of CECR2 Bromodomain to Acetylated Ligands

Ligand	Binding Affinity (KD) in μ M	Stoichiometry (N)	Experimental Method
Histone Peptides			
H4K8ac	15.4 ± 1.9	1.1 ± 0.1	Isothermal Titration Calorimetry (ITC)
H4K5acK12acK16ac	21.1 ± 1.3	1.0 ± 0.1	Isothermal Titration Calorimetry (ITC)
H4K8acK12acK16ac	19.9 ± 1.2	1.0 ± 0.1	Isothermal Titration Calorimetry (ITC)
H4Tetraac	1.6 ± 0.2	1.0 ± 0.1	Isothermal Titration Calorimetry (ITC)
Non-Histone Peptide			
Acetylated RelA (K310ac)	112.3 ± 4.2	1.2 ± 0.2	Isothermal Titration Calorimetry (ITC)

Data sourced from reference[6].

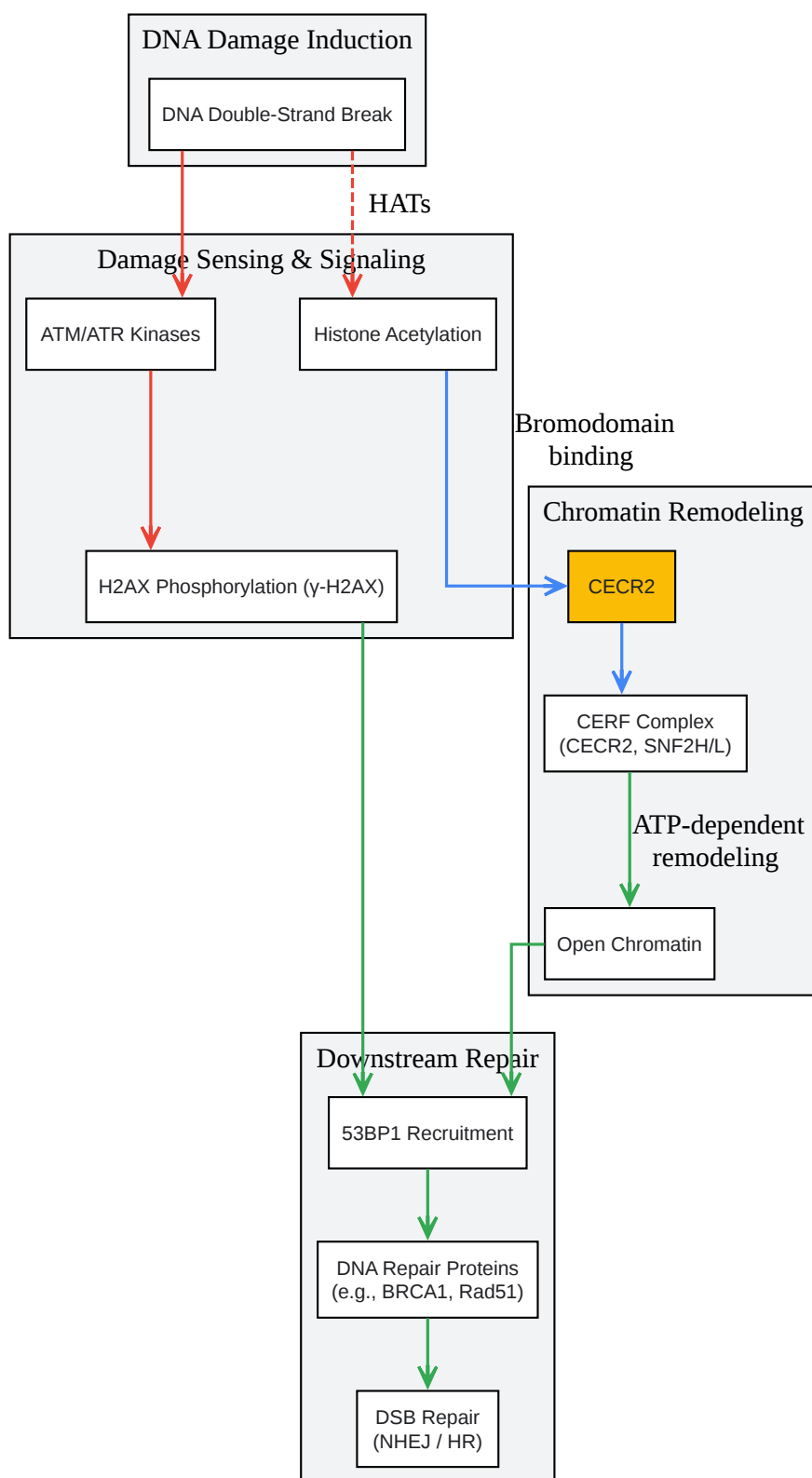
Table 2: Effect of CECR2 Knockdown on DNA Damage Foci Formation

Cell Line	Treatment	Target	Effect of CECR2 Knockdown	Quantitative Change	Experimental Method
293T	5 Gy Ionizing Radiation	γ -H2AX foci	Significant reduction in foci formation	~50% reduction in the average number of foci per cell	Immunofluorescence Microscopy
293T	5 Gy Ionizing Radiation	53BP1 foci	Significant reduction in foci formation	~60% reduction in the average number of foci per cell	Immunofluorescence Microscopy

Data extrapolated from graphical representations in reference[8][9].

Signaling Pathways Involving CECR2 in the DNA Damage Response

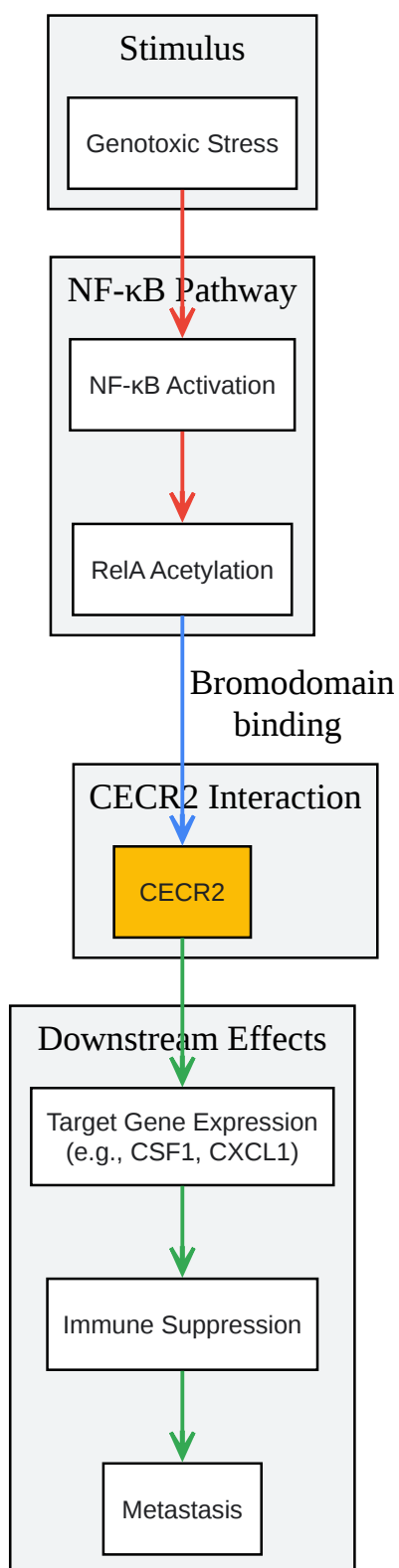
CECR2 is integrated into the broader DDR signaling network. Upon the induction of DNA double-strand breaks, sensor kinases such as ATM and ATR are activated, initiating a cascade of phosphorylation events.[8][10][11][12] CECR2's role appears to be downstream of the initial damage sensing, where it acts as a crucial effector of chromatin remodeling.



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CECR2-mediated chromatin remodeling in the DNA damage response.

In addition to its role in the canonical DDR pathways, CECR2 has been implicated in the NF- κ B signaling pathway, particularly in the context of cancer metastasis.[10][13] CECR2 can interact with the acetylated RelA subunit of NF- κ B, promoting the expression of genes involved in inflammation and immune suppression.[6] This suggests a potential crosstalk between the DNA damage response and inflammatory signaling mediated by CECR2.



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Crosstalk between CECR2 and the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CECR2's role in the DNA damage response.

Immunofluorescence Staining for γ -H2AX and 53BP1 Foci

This protocol is adapted from established methods for visualizing DNA damage foci.[\[9\]](#)[\[13\]](#)[\[14\]](#)

Objective: To visualize and quantify the formation of γ -H2AX and 53BP1 foci in response to DNA damage, and to assess the impact of CECR2 depletion on this process.

Materials:

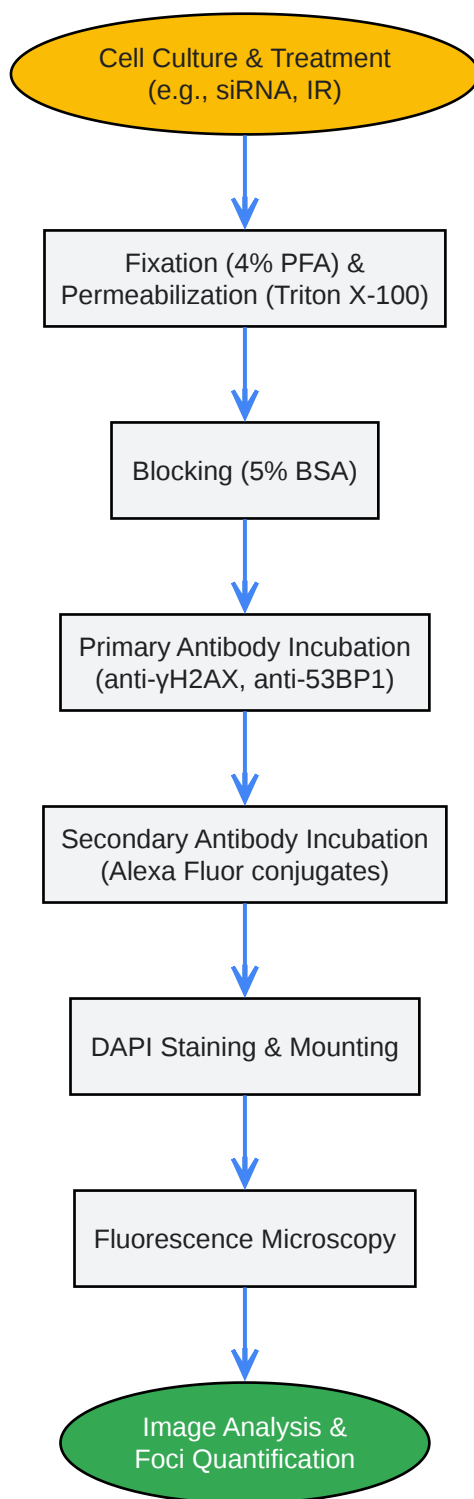
- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.2-0.5% Triton X-100 in PBS
- Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
- Primary antibodies:
 - Rabbit anti- γ -H2AX (Ser139)
 - Mouse anti-53BP1
- Secondary antibodies:
 - Alexa Fluor 488-conjugated anti-rabbit IgG
 - Alexa Fluor 594-conjugated anti-mouse IgG
- DAPI (4',6-diamidino-2-phenylindole) solution

- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Cell Culture and Treatment:
 - Seed cells on sterile glass coverslips in a culture dish and allow them to adhere overnight.
 - If applicable, transfect cells with CECR2-specific siRNA or a non-targeting control siRNA and incubate for 48-72 hours.
 - Induce DNA damage by treating cells with an appropriate agent (e.g., 5 Gy of ionizing radiation) and allow for recovery for the desired time (e.g., 1 hour).
- Fixation and Permeabilization:
 - Wash the cells twice with ice-cold PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
 - Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking and Antibody Incubation:
 - Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
 - Dilute the primary antibodies (anti- γ -H2AX and anti-53BP1) in blocking buffer according to the manufacturer's recommendations.
 - Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

- Wash the cells three times with PBST for 5 minutes each.
- Dilute the fluorescently labeled secondary antibodies in blocking buffer.
- Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBST for 5 minutes each.
- Staining and Mounting:
 - Stain the cell nuclei by incubating with DAPI solution for 5 minutes at room temperature.
 - Wash the cells twice with PBS.
 - Mount the coverslips onto glass slides using antifade mounting medium.
- Image Acquisition and Analysis:
 - Visualize the cells using a fluorescence microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
 - Capture images of multiple fields of view for each experimental condition.
 - Quantify the number of γ -H2AX and 53BP1 foci per nucleus using image analysis software such as ImageJ or CellProfiler.



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Immunofluorescence workflow for DNA damage foci analysis.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol provides a general framework for performing ChIP-qPCR to investigate the association of CECR2 with specific genomic loci in response to DNA damage.

Objective: To determine if CECR2 is enriched at specific DNA regions (e.g., promoters of DDR-related genes) following DNA damage.

Materials:

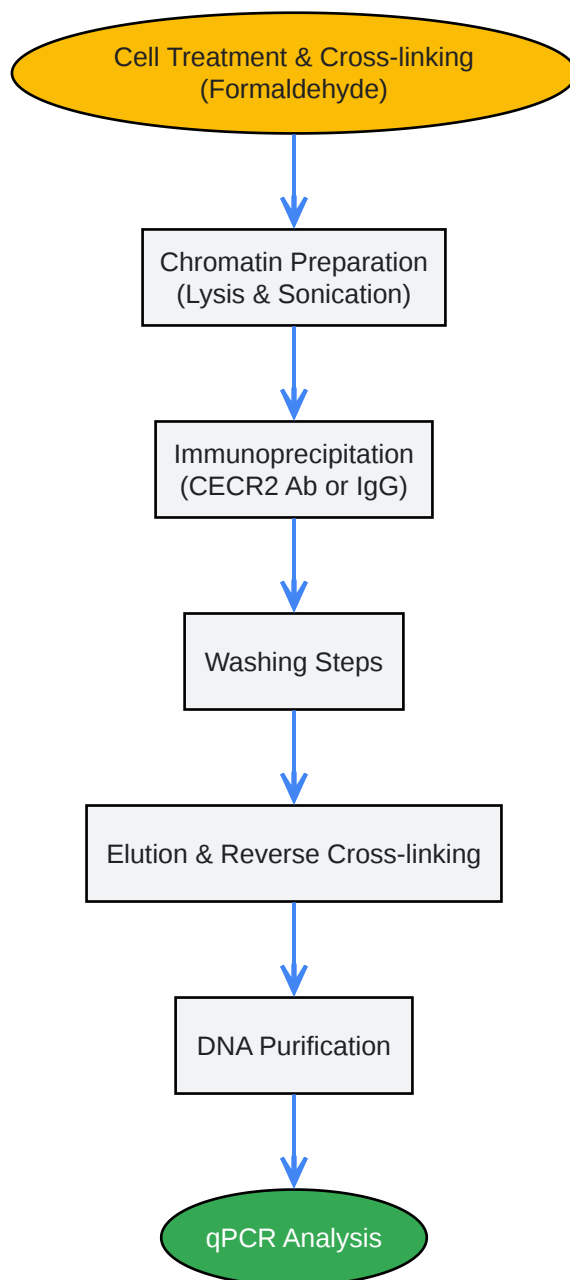
- Cultured cells
- 1% Formaldehyde in PBS
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- ChIP dilution buffer
- Sonicator
- CECR2-specific antibody and control IgG
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol

- SYBR Green qPCR master mix
- Primers for target and control genomic regions

Procedure:

- Cross-linking and Chromatin Preparation:
 - Treat cells with a DNA damaging agent (e.g., etoposide) for the desired time.
 - Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
 - Harvest and lyse the cells to isolate nuclei.
 - Lyse the nuclei and sonicate the chromatin to an average fragment size of 200-1000 bp.
- Immunoprecipitation:
 - Pre-clear the chromatin with Protein A/G beads.
 - Incubate the chromatin with a CECR2-specific antibody or a control IgG overnight at 4°C.
 - Add Protein A/G beads to capture the antibody-chromatin complexes.
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads.
 - Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and qPCR:

- Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
- Perform qPCR using primers specific for the genomic regions of interest and control regions.
- Calculate the enrichment of CECR2 at the target loci relative to the input and IgG controls.



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Chromatin Immunoprecipitation (ChIP) workflow.

Conclusion and Future Directions

CECR2 is a key chromatin remodeling factor that plays a significant role in the cellular response to DNA double-strand breaks. Its ability to recognize acetylated histones and facilitate the formation of a more accessible chromatin structure is crucial for the efficient recruitment of downstream DNA repair proteins. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of DNA damage and repair.

Future research should focus on further elucidating the precise molecular mechanisms by which the CERF complex remodels chromatin at DNA damage sites. Investigating the potential interplay between CECR2 and other DDR pathways, as well as its role in the choice between different DNA repair pathways (NHEJ vs. HR), will be critical. Furthermore, given the link between CECR2, NF- κ B signaling, and cancer metastasis, exploring the therapeutic potential of targeting the CECR2 bromodomain in combination with DNA damaging agents represents a promising avenue for cancer drug development.

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References

- 1. Quantification of γ H2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Integrated Approach for Analysis of the DNA Damage Response in Mammalian Cells: NUCLEOTIDE EXCISION REPAIR, DNA DAMAGE CHECKPOINT, AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-Dependent Chromatin Remodeling Factors and DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced γ -H2AX Foci Frequency and Altered Gene Expression in Participants Exposed to Ionizing Radiation During I-131 Nuclear Medicine Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. Genome-Wide Screen of Human Bromodomain-Containing Proteins Identifies Cecr2 as a Novel DNA Damage Response Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CECR2 Drives Breast Cancer Metastasis by Promoting NF- κ B Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic Factor CECR2 as a Potential Target in Breast Cancer Metastasis, Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 10. Quantification of radiation-induced DNA double strand break repair foci to evaluate and predict biological responses to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damage signaling is activated during cancer progression in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CECR2 drives breast cancer metastasis by promoting NF- κ B signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative, non-invasive imaging of radiation-induced DNA double strand breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Quantifying γ H2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
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